

# "10-Methylheptadecanoic acid" molecular weight and CAS number

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 10-Methylheptadecanoic acid

Cat. No.: B3044285

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## An In-depth Technical Guide to 10-Methylheptadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **10-methylheptadecanoic acid**, a branched-chain fatty acid (BCFA). The document details its chemical and physical properties, outlines relevant experimental protocols for its synthesis and analysis, and explores its potential role in biological signaling pathways, contextualized within the broader class of BCFAs.

### Core Properties of 10-Methylheptadecanoic Acid

**10-Methylheptadecanoic acid** is a saturated fatty acid with a methyl group located on the tenth carbon atom. This branching distinguishes it from its linear counterpart, heptadecanoic acid. As a long-chain fatty acid, it is largely hydrophobic.<sup>[1][2]</sup>

Property	Value	Source
Molecular Weight	284.48 g/mol	[3]
CAS Number	26429-10-7	[3]
Molecular Formula	C <sub>18</sub> H <sub>36</sub> O <sub>2</sub>	[1][3]
IUPAC Name	10-methylheptadecanoic acid	[1]
Synonyms	10-methyl-heptadecanoic acid, Heptadecanoic acid, 10-methyl-	[1]
Chemical Class	Long-chain fatty acid, Methyl-branched fatty acid	[1][2]

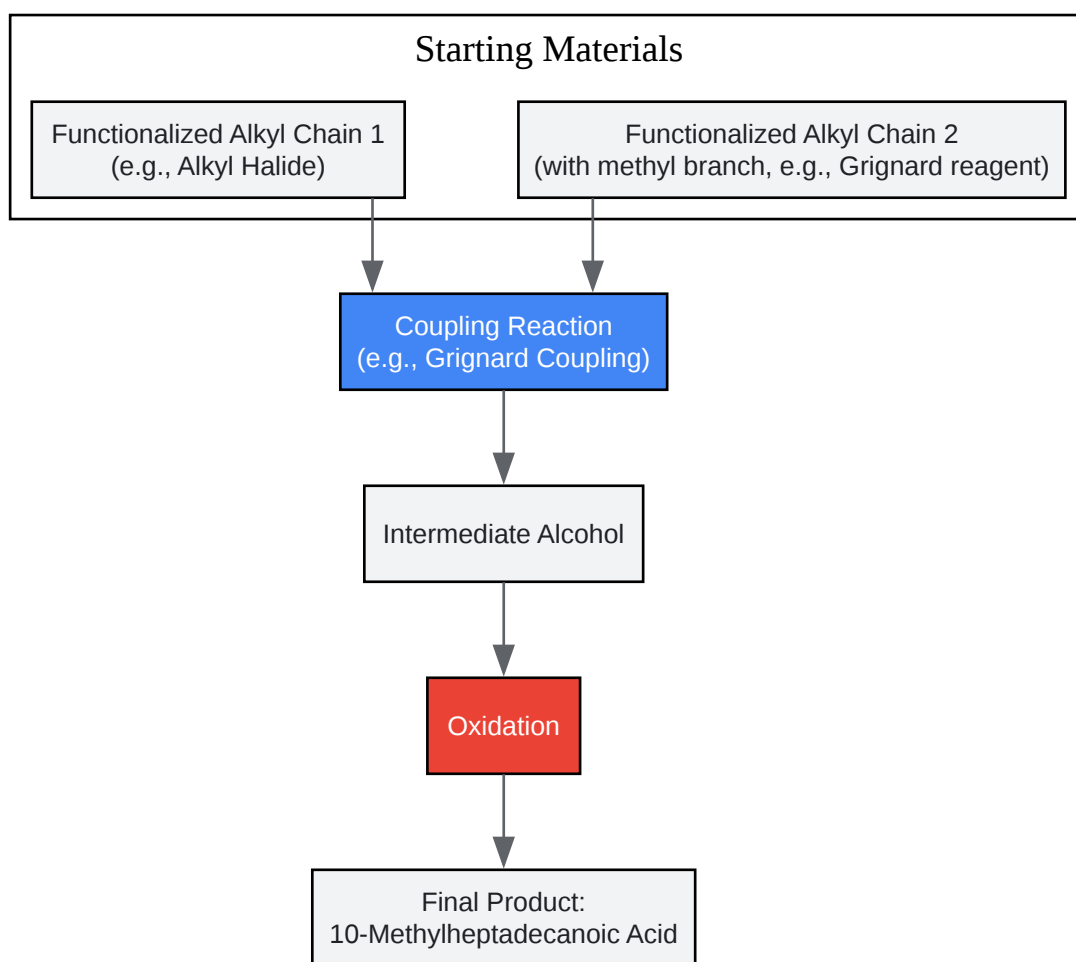
## Experimental Protocols

Detailed experimental protocols specifically for **10-methylheptadecanoic acid** are not widely documented in publicly available literature. However, established methods for the synthesis and analysis of similar branched-chain fatty acids can be readily adapted.

## General Synthetic Approach

A convergent synthesis strategy can be employed for creating mid-chain methyl-branched fatty acids. While a protocol for the closely related (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) has been described, a similar conceptual workflow could be applied.[4] This typically involves the coupling of two smaller, functionalized hydrocarbon chains, one of which contains the desired methyl branch, followed by modification of the terminal functional groups to yield the final carboxylic acid.

A generalized workflow for such a synthesis is outlined below.



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*A generalized workflow for the synthesis of a methyl-branched fatty acid.*

## Analytical Methodology: Gas Chromatography

The analysis of **10-methylheptadecanoic acid**, typically after conversion to its more volatile methyl ester (FAME), can be effectively performed using gas chromatography (GC) coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).

Sample Preparation (Esterification):

- A known quantity of the lipid-containing sample is dissolved in a suitable solvent mixture (e.g., benzene-methanol).
- An acidic catalyst, such as sulfuric acid, is added.

- The mixture is heated under reflux for several hours to drive the esterification reaction to completion.
- Following cooling, the fatty acid methyl esters are extracted into a non-polar solvent like petroleum ether.
- The organic phase is washed to remove residual acid and then dried with an anhydrous salt (e.g., sodium sulfate).
- The solvent is evaporated to yield the FAMES, which are then redissolved in a small volume of an appropriate solvent for GC analysis.

#### Gas Chromatography Conditions:

- Column: A polar capillary column, such as one coated with polyethylene glycol (e.g., DB-WAX), is suitable for separating FAMES.
- Carrier Gas: Helium or hydrogen.
- Temperature Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to elute fatty acids of increasing chain length and boiling point.
- Injector and Detector Temperature: Maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample and prevent condensation.
- Identification: Compounds are identified by comparing their retention times to those of known standards. For GC-MS, identification is further confirmed by matching the mass spectrum of the analyte to a reference library.

## Biological Activity and Signaling Pathways

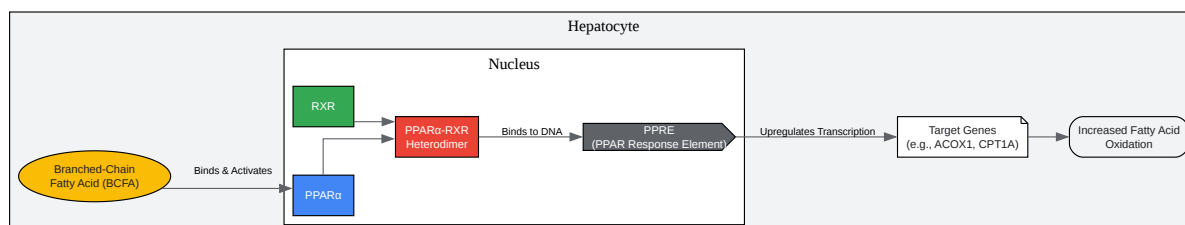
Specific signaling pathways directly modulated by **10-methylheptadecanoic acid** are not well-characterized. However, as a branched-chain fatty acid, it is likely to participate in pathways known to be influenced by BCFAs in general.

BCFAs are integral components of bacterial cell membranes, where they play a crucial role in regulating membrane fluidity.<sup>[5][6]</sup> In mammals, BCFAs are obtained from dietary sources,

particularly ruminant fats, or potentially synthesized endogenously.[5] They have been implicated in various biological processes, including anti-inflammatory responses and the regulation of lipid metabolism.

## Peroxisome Proliferator-Activated Receptor Alpha (PPAR $\alpha$ ) Activation

One of the key mechanisms through which fatty acids exert their biological effects is by acting as ligands for nuclear receptors. Branched-chain fatty acids, such as phytanic acid, have been shown to be activators of Peroxisome Proliferator-Activated Receptor Alpha (PPAR $\alpha$ ).[7] PPAR $\alpha$  is a critical regulator of lipid metabolism, particularly fatty acid oxidation. Activation of PPAR $\alpha$  leads to the upregulation of genes involved in the breakdown of fatty acids in mitochondria and peroxisomes. This suggests that BCFAs could play a role in modulating hepatic lipid homeostasis.



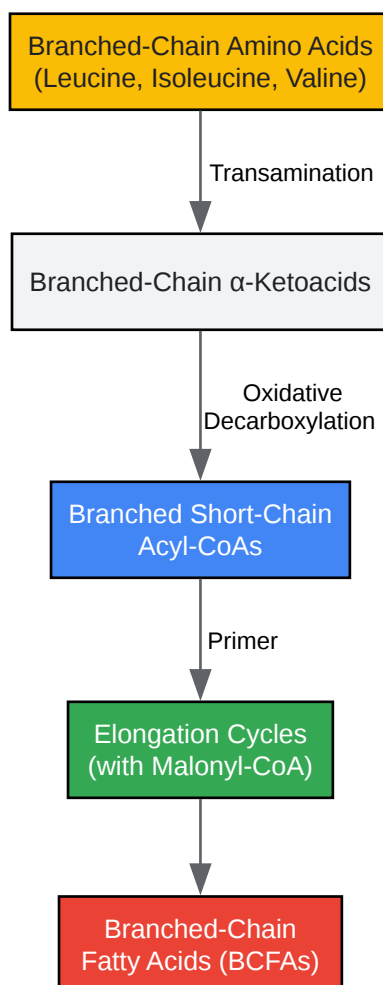
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*Activation of PPAR $\alpha$  by branched-chain fatty acids.*

## Biosynthesis of Branched-Chain Fatty Acids

In microorganisms, the synthesis of BCFAs is closely linked to the metabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.[5][8] These amino acids serve

as primers for fatty acid synthesis after undergoing transamination and decarboxylation to form branched short-chain acyl-CoAs. These primers are then elongated to produce the final BCFA.



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*General biosynthetic pathway of branched-chain fatty acids.*

In summary, while **10-methylheptadecanoic acid** is a well-defined chemical entity, its specific biological functions and mechanisms of action remain an area for future research. The information provided here, based on its identity as a BCFA, offers a foundational understanding for scientists and researchers working in drug development and metabolic studies.

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- To cite this document: BenchChem. ["10-Methylheptadecanoic acid" molecular weight and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3044285#10-methylheptadecanoic-acid-molecular-weight-and-cas-number]

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